molecular formula C7H5NO4 B14669142 3-(3-Nitrofuran-2-yl)prop-2-enal CAS No. 38000-81-6

3-(3-Nitrofuran-2-yl)prop-2-enal

Cat. No.: B14669142
CAS No.: 38000-81-6
M. Wt: 167.12 g/mol
InChI Key: QXTLWQWHPNLTQF-UHFFFAOYSA-N
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Description

3-(3-Nitrofuran-2-yl)prop-2-enal is a chemical compound belonging to the nitrofuran class. Nitrofurans are synthetic molecules characterized by a furan ring with a nitro group attached. These compounds have been widely studied for their antimicrobial properties and have found applications in various fields, including medicine and industry .

Preparation Methods

The synthesis of 3-(3-Nitrofuran-2-yl)prop-2-enal typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further processed to obtain this compound . Industrial production methods often involve similar nitration processes, optimized for large-scale production.

Chemical Reactions Analysis

3-(3-Nitrofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid for nitration, and reducing agents like hydrogen gas or metal hydrides for reduction. Major products formed from these reactions include amino derivatives and carboxylic acids .

Scientific Research Applications

3-(3-Nitrofuran-2-yl)prop-2-enal has been extensively studied for its antimicrobial properties. It has shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. The compound’s derivatives have been evaluated for their ability to inhibit bacterial growth and have shown promise as potential antituberculosis agents . Additionally, nitrofuran compounds are used in computational chemistry for drug design and analysis .

Mechanism of Action

The antimicrobial activity of 3-(3-Nitrofuran-2-yl)prop-2-enal is primarily due to its ability to inhibit bacterial enzymes. Specifically, it targets arylamine N-acetyltransferase, an enzyme essential for the intracellular survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts bacterial metabolism and leads to cell death .

Comparison with Similar Compounds

3-(3-Nitrofuran-2-yl)prop-2-enal is part of the broader nitrofuran class, which includes compounds like nitrofurazone, nitrofurantoin, and furazolidone. These compounds share a common furan ring with a nitro group but differ in their specific functional groups and applications. For example, nitrofurantoin is widely used for urinary tract infections, while furazolidone is used for bacterial diarrhea .

Properties

CAS No.

38000-81-6

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

3-(3-nitrofuran-2-yl)prop-2-enal

InChI

InChI=1S/C7H5NO4/c9-4-1-2-7-6(8(10)11)3-5-12-7/h1-5H

InChI Key

QXTLWQWHPNLTQF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1[N+](=O)[O-])C=CC=O

Origin of Product

United States

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